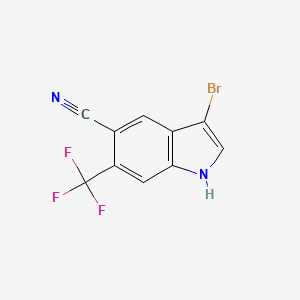

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile

Description

3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a halogenated indole derivative with a bromine atom at position 3, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) substituent at position 5 (Figure 1). Its molecular formula is C₁₀H₄BrF₃N₂, with a molecular weight of 289.06 g/mol and a CAS number of 1186404-83-0 . It is categorized as a high-purity fluorinated compound, though commercial availability is currently discontinued .

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF3N2/c11-8-4-16-9-2-7(10(12,13)14)5(3-15)1-6(8)9/h1-2,4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMAIEYRGNKDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1C(=CN2)Br)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219017 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186404-83-0 | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186404-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

- Reactions : Suzuki-Miyaura and Sonogashira couplings are used to introduce various substituents at the 3-position or other positions.

- Catalysts : Palladium complexes with phosphine ligands.

- Applications : These reactions enable diversification of the indole scaffold post-halogenation, including the installation of aryl or alkynyl groups.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Analysis

- High Efficiency : The halogenation of 2-trifluoromethylindole is highly efficient, providing a clean route to 3-bromo derivatives with minimal by-products.

- Versatility : The brominated intermediate is a versatile platform for further functionalization, including cyanation and cross-coupling reactions, enabling the synthesis of a broad range of derivatives.

- Reaction Selectivity : The presence of the trifluoromethyl group directs regioselectivity in halogenation, essential for obtaining the desired substitution pattern.

- Scalability : The described methods are amenable to scale-up, with reaction conditions optimized for industrial applications, especially in the synthesis of fluorinated heterocycles.

- Synthetic Utility : The compound serves as a valuable building block in medicinal chemistry due to its structural features and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea in polar solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves:

- Vilsmeier-Haack Formylation : This method introduces the formyl group into the indole ring using phosphorus oxychloride and dimethylformamide under controlled conditions.

- Bromination : The introduction of bromine can be achieved through electrophilic bromination methods, often utilizing N-bromosuccinimide as a reagent.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably:

- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound may induce apoptosis through mechanisms involving caspase activation and disruption of microtubule assembly .

Research has indicated that this compound possesses:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against specific bacterial strains, although detailed mechanisms remain to be elucidated .

- Glycogen Synthase Kinase 3β Inhibition : It has been noted for its inhibitory activity against GSK-3β, which is implicated in various cancers. Compounds with similar structures have shown IC50 values in the low nanomolar range .

Case Study 1: Antitumor Activity

A study demonstrated that 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile inhibited cell growth in several cancer lines with IC50 values ranging from 10 to 30 µM. The mechanism was linked to microtubule destabilization, disrupting normal mitotic processes in cancer cells .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound indicated significant activity against certain bacterial strains. Further investigations are required to clarify the specific mechanisms involved .

Biological Activity

3-Bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a compound belonging to the indole family, characterized by its unique structural features that include a bromine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The exploration of its biological activity encompasses various therapeutic areas, including antimicrobial, antiviral, and anticancer properties.

The molecular formula of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is C10H4BrF3N2. Its structure allows it to participate in various chemical reactions, such as:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines.

- Oxidation and Reduction : Under specific conditions, this compound can undergo oxidation or reduction.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds .

Antimicrobial Activity

Research indicates that 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms such as interference with viral entry or replication processes. Specific studies have shown promising results against viruses such as influenza and coronaviruses, indicating its potential as a therapeutic agent in viral infections .

Anticancer Potential

One of the most promising areas of research for 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile is its anticancer activity. Various studies have reported that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance, it has shown significant cytotoxic effects on human colon cancer cells, with IC50 values indicating potent growth inhibition .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the carbonitrile group may participate in hydrogen bonding with biological macromolecules. Additionally, the bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Data Summary

The following table summarizes key findings related to the biological activity of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile:

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of 3-bromo-6-(trifluoromethyl)-1H-indole-5-carbonitrile against multi-drug resistant strains of E. coli, showing a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.

- Anticancer Investigation : In a preclinical trial involving human colon cancer xenografts in mice, administration of the compound led to a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

Target Compound vs. 6-(Trifluoromethyl)-1H-indole-5-carbonitrile

The closest analog, 6-(trifluoromethyl)-1H-indole-5-carbonitrile (CAS: 1186404-61-4), lacks the bromine atom at position 3. This absence reduces its molecular weight (210.16 g/mol vs. 289.06 g/mol) and alters electronic properties.

Target Compound vs. 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile

This positional isomer (CAS: 1228182-69-1) shifts the -CF₃ group to position 5 and the -CN to position 5. Such positional changes dramatically affect molecular dipole moments and steric interactions. For example, the target compound’s -CF₃ at position 6 may hinder rotation around the indole ring, influencing crystal packing and solubility .

Halogen Substitution Patterns

Target Compound vs. 3-Bromo-6-fluoro-1H-indole-5-carbonitrile

Replacing -CF₃ with fluorine (CAS: 1119779-04-2) reduces steric bulk and electron-withdrawing strength. However, the -CF₃ group in the target compound offers stronger metabolic stability due to its resistance to oxidative degradation .

Target Compound vs. 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 9)

Compound 9 () features a 5-bromo substitution and a 4-iodobenzyl-imidazole side chain. While both compounds have bromine, the target compound’s -CF₃ and -CN groups create a more polarized aromatic system, likely enhancing interactions with hydrophobic protein pockets. Compound 9’s iodobenzyl group introduces heavy atom effects, which are advantageous in crystallography but increase molecular weight (MW: ~500 g/mol) .

Melting Points and Stability

- Target Compound : Melting point data unavailable, but analogs like 6-(trifluoromethyl)-1H-indole-5-carbonitrile exhibit decomposition above 200°C .

- Compound 8–11 () : All exhibit melting points >200°C, attributed to halogenation and aromatic stacking. Bromine’s polarizability may enhance intermolecular interactions compared to chloro or methoxy substituents .

Medicinal Chemistry

The target compound’s trifluoromethyl and cyano groups are prevalent in kinase inhibitors and antiviral agents.

Material Science

Bromine’s heavy atom effect makes the compound useful in X-ray crystallography, similar to ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1245644-30-7), which aids in phase determination .

Data Tables

Table 1: Structural and Physicochemical Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.